Product packaging for Diyttrium disilicate(Cat. No.:CAS No. 14286-95-4)

Diyttrium disilicate

Cat. No.: B1143800
CAS No.: 14286-95-4
M. Wt: 329.9791
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Description

Diyttrium disilicate (Y₂Si₂O₇) is an advanced ceramic material of significant interest in high-temperature materials science and engineering. Its primary research value lies in its application as a next-generation Environmental Barrier Coating (EBC) for protecting silicon carbide (SiC)-based ceramic matrix composites (CMCs) in aerospace gas turbine engines . In these harsh environments, Y₂Si₂O₇ acts as a critical barrier, safeguarding components from recession caused by high-velocity, water-vapor-rich combustion gases by inhibiting the volatilization of the protective silica scale on SiC . Its effectiveness is attributed to a combination of properties, including a high melting point (~2000 °C), low thermal conductivity, excellent phase stability, and a coefficient of thermal expansion that closely matches that of SiC substrates, which minimizes thermal stress and prevents coating delamination during thermal cycling . Beyond its role as a standalone coating, Y₂Si₂O₇ is also a subject of research in doped systems to further enhance its properties. Studies on solid solutions, such as ytterbium-doped yttrium disilicate (γ-Y 1.5 Yb 0.5 Si 2 O 7 ), aim to improve resistance to corrosive calcium-magnesium-alumino-silicate (CMAS) melts and optimize thermal properties . Furthermore, the material's chemical durability is exploited in other fields, including investigations for nuclear waste immobilization, where its crystalline phases, particularly the γ-phase, demonstrate relatively low elemental leaching rates, indicating long-term stability . This compound can be synthesized through various methods, such as solid-state reaction, spark plasma sintering, and from silicone resins containing oxide nano-particle fillers, allowing for flexibility in producing powders or dense components for specific research applications . Note: This product is intended for research purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula O6Si2Y2 B1143800 Diyttrium disilicate CAS No. 14286-95-4

Properties

CAS No.

14286-95-4

Molecular Formula

O6Si2Y2

Molecular Weight

329.9791

Synonyms

diyttrium disilicate

Origin of Product

United States

Synthesis Methodologies for Diyttrium Disilicate

Solid-State Reaction Pathways for Diyttrium Disilicate Formation

The solid-state reaction method is a conventional approach for synthesizing this compound (Y₂Si₂O₇). This technique involves the direct reaction of solid precursors at elevated temperatures, leading to the formation of the desired compound through atomic diffusion.

Optimization of Precursor Selection and Stoichiometry

The selection of appropriate precursor materials and their precise stoichiometric mixing is fundamental to achieving a high-purity product. The most common precursors for the solid-state synthesis of Y₂Si₂O₇ are high-purity yttrium (III) oxide (Y₂O₃) and silicon dioxide (SiO₂), typically in nanopowder form to enhance reactivity. The stoichiometric ratio of yttrium to silicon is critically maintained at 2:1 to ensure the formation of the disilicate phase.

To facilitate the reaction, which can be sluggish between Y₂O₃ and SiO₂, various additives have been explored. For instance, the addition of LiYO₂ has been shown to significantly lower the required synthesis temperature. researchgate.netresearchgate.netcore.ac.uk In some applications, such as the sintering of silicon nitride (Si₃N₄) ceramics, mixtures of Y₂O₃/SiO₂ are used as sintering aids, which react in-situ to form intergranular phases of Y₂Si₂O₇.

Table 1: Precursors and Additives in Solid-State Synthesis of Y₂Si₂O₇

Precursor/AdditiveChemical FormulaRoleReference
Yttrium (III) OxideY₂O₃Primary Yttrium Source
Silicon DioxideSiO₂Primary Silicon Source
Lithium Yttrium OxideLiYO₂Reaction Flux/Promoter researchgate.netresearchgate.net
Lithium OxideLi₂OSintering Additive researchgate.net
Magnesium OxideMgOSintering Additive researchgate.net
Aluminum OxideAl₂O₃Sintering Additive researchgate.net

Influence of Calcination and Sintering Parameters on Phase Purity and Microstructure

Calcination and sintering parameters, including temperature, duration, and atmosphere, exert a profound influence on the resulting polymorph, phase purity, and microstructure of this compound. Solid-state reactions typically demand high temperatures, often in the range of 1400°C to 1600°C. The specific thermal history determines which of the several Y₂Si₂O₇ polymorphs (α, β, γ, δ) is formed. For example, heat treatment of a precursor powder at 1600°C for 10 hours can yield single-phase γ-Y₂Si₂O₇, while heating at 1700°C for 5 hours produces the δ-phase. nasa.gov

Pressureless sintering at 1400°C for 8 hours has been successfully used to create dense pellets of γ-Y₂Si₂O₇. researchgate.netdtic.mil Advanced techniques like the Field-Assisted Sintering Technique (FAST) can produce dense pellets of α, β, and γ phases at lower temperatures, between 1050°C and 1200°C. dtic.mil The duration of sintering is also a critical factor; longer sintering times can induce phase transformations, such as the conversion of the α-phase to the β-phase. Furthermore, the sintering atmosphere can impact the densification process, with sintering in an oxygen atmosphere leading to a faster densification rate and higher final density compared to sintering in air. researchgate.net

Table 2: Effect of Sintering Parameters on Y₂Si₂O₇ Phase Formation

TemperatureDurationMethodResulting Phase(s)Reference
1050-1200°CNot SpecifiedField-Assisted Sintering (FAST)α, β, γ dtic.mil
1400°C8 hoursPressureless SinteringDense γ-Y₂Si₂O₇ researchgate.netdtic.mil
1400°C4 hoursSolid-Liquid Reaction (with LiYO₂)Single-phase γ-Y₂Si₂O₇ researchgate.netresearchgate.net
1600°C10 hoursHeat TreatmentSingle-phase γ-Y₂Si₂O₇ nasa.gov
1700°C5 hoursHeat TreatmentSingle-phase δ-Y₂Si₂O₇ nasa.gov

Kinetic Analysis of Solid-State Formation Processes

The study of reaction kinetics provides insight into the mechanisms and energy barriers of the solid-state formation of this compound. The reaction between Y₂O₃ and SiO₂ can be kinetically hindered, often resulting in incomplete reactions and impure products even at high temperatures like 1500°C. core.ac.uk The introduction of additives can significantly alter the reaction kinetics. A study on the effects of Li₂O, MgO, and Al₂O₃ as additives calculated the apparent activation energies for the densification process to be 57.1, 96.6, and 100.2 kJ/mol, respectively, demonstrating that Li₂O is a particularly effective promoter for densification. researchgate.net The formation of Y₂Si₂O₇ can also be part of a more complex reaction sequence involving intermediate phases, such as yttrium-apatite (Y₄.₆₇(SiO₄)₃O), before the final disilicate product is formed. core.ac.uk Kinetic models, such as the Ozawa-Flynn-Wall and Vyazovkin methods, are employed to analyze the kinetics of crystallization from calorimetric data. purdue.edu

Solution-Based Synthesis Routes for this compound

Solution-based methods offer alternative pathways to synthesize this compound, often providing better homogeneity, higher purity, and the ability to produce nanocrystalline materials at lower temperatures compared to solid-state reactions. researchgate.net

Sol-Gel Processing and Variations for Nanocrystalline this compound

The sol-gel method is a versatile wet-chemical technique used to produce nanocrystalline Y₂Si₂O₇. This process typically uses metal-organic or inorganic salt precursors, such as tetraethyl orthosilicate (B98303) (TEOS) as the silicon source and yttrium nitrate (B79036) hydrate (B1144303) (Y(NO₃)₃·6H₂O) as the yttrium source. nasa.govdergipark.org.trdergipark.org.tr The synthesis involves the hydrolysis and condensation of precursors to form a "sol" (a colloidal suspension), which then undergoes gelation to form a "gel" (a solid network). core.ac.uk This gel is subsequently dried and calcined at elevated temperatures to remove organic residues and crystallize the desired Y₂Si₂O₇ phase.

The sol-gel technique allows for excellent control over particle size, with reports of producing nearly spherical nanoparticles ranging from 20 to 40 nm. dergipark.org.tr The final crystalline phase is highly dependent on the calcination temperature. The α-polymorph is frequently obtained via sol-gel methods, for instance, by annealing at 1100°C for 4 hours. researchgate.net By adjusting the thermal treatment, other polymorphs can be targeted; for example, calcination at 1050°C and 1450°C has been used to obtain the α-Y₂Si₂O₇ and β-Y₂Si₂O₇ phases, respectively. dergipark.org.tr

Hydrothermal Synthesis Techniques and Conditions

Hydrothermal synthesis is another solution-based route that utilizes high-pressure autoclaves to carry out reactions in aqueous solutions at elevated temperatures and pressures. A significant advantage of this method is its ability to produce crystalline Y₂Si₂O₇ at remarkably low temperatures, with the y-polymorph being synthesized at temperatures as low as 365°C. researchgate.netrsc.org

This low-temperature crystallization is often facilitated by using specific precursors that can act as templates. Layered clays, such as phyllosilicates, have been used as both a silicon source and a structure-directing agent, which aids the nucleation process. researchgate.netrsc.orgrsc.org The presence of certain ions, like aluminum, in the reaction medium can also help stabilize the y-Y₂Si₂O₇ phase. rsc.orgrsc.org While effective for low-temperature synthesis, hydrothermal methods can require extended reaction times, sometimes lasting for several days or even months to achieve a single-phase product. researchgate.net A related solvothermal method, which uses an organic solvent instead of water, has also been developed to produce high-purity Y₂Si₂O₇ whiskers at low temperatures, avoiding the need for post-synthesis heat treatment. google.com

Co-precipitation and Other Wet Chemical Approaches

Wet chemical methods, such as co-precipitation and sol-gel processes, are widely utilized for the synthesis of this compound powders due to their ability to achieve high purity and control over particle size at relatively low temperatures.

In a typical co-precipitation synthesis, an yttrium salt, such as yttrium nitrate (Y(NO₃)₃), is dissolved and mixed with a silicon source like tetraethyl orthosilicate (TEOS) in an alcohol-water solution. This mixture is then titrated into a basic solution, often ammonia, to induce the co-precipitation of a precursor material. The resulting precipitate is subsequently filtered, washed, and calcined at temperatures ranging from 800 to 1000°C for several hours to form the desired this compound phase. This method can yield powders with a purity of ≥99% and particle sizes in the range of 20–100 nm, with the final crystal phase being influenced by the calcination temperature.

The sol-gel method is another prominent wet chemical approach. researchgate.net In this process, TEOS is hydrolyzed to form a colloidal silica (B1680970) suspension, which is then combined with a solution of yttrium oxide (Y₂O₃) dissolved in an acid. Gelation is induced, followed by calcination at elevated temperatures, typically around 1200°C, to produce phase-pure this compound. The sol-gel technique allows for the synthesis of various polymorphs of Y₂Si₂O₇, such as the triclinic α-Y₂Si₂O₇ and monoclinic β-Y₂Si₂O₇, by controlling the sintering temperature. researchgate.net

Other wet chemical routes include solution combustion synthesis, which utilizes the exothermic reaction between metal nitrates and a fuel like urea (B33335) to produce fine powders. aip.orgum.edu.mtum.edu.mt Hydrothermal and solvothermal methods have also been explored, offering pathways to synthesize crystalline this compound at lower temperatures, although they can be limited by longer reaction times and scalability issues. google.com

Table 1: Comparison of Wet Chemical Synthesis Methods for this compound

Synthesis Method Precursors Typical Calcination/Reaction Temperature (°C) Resulting Particle/Crystallite Size Key Advantages
Co-precipitation Yttrium Nitrate, TEOS 800 - 1000 20 - 100 nm High purity, scalable, low-temperature processing.
Sol-Gel Yttrium Oxide, TEOS ~1200 Nanocrystalline Good control over stoichiometry and phase purity. researchgate.net
Solution Combustion Yttrium Nitrate, Urea, Silicon Source Varies Nanoparticles Simple, rapid, and energy-efficient. aip.orgum.edu.mtum.edu.mt
Hydrothermal/Solvothermal Yttrium Nitrate, Sodium Silicate (B1173343) ~200 10 - 50 nm (Ultrafine) Low-temperature crystallization, controllable morphology. google.com

Single Crystal Growth Techniques for this compound

The production of large, high-quality single crystals of this compound is essential for fundamental property measurements and for specific optical and electronic applications. However, the incongruent melting behavior of Y₂Si₂O₇ presents challenges for melt-based growth methods. arxiv.org

Flux Growth Methods

The flux growth method is a solution-based technique where a solvent, or "flux," is used to dissolve the constituent oxides at a temperature below the melting point of the desired crystal. wikipedia.orgrsc.orgtu-darmstadt.de The crystals then precipitate from the saturated solution upon slow cooling. wikipedia.org Molybdate-based fluxes have been successfully employed for the growth of yttrium silicates. researchgate.net The choice of flux composition, the molar ratio of Y₂O₃ to SiO₂, and the cooling rate are critical parameters that influence the size and quality of the resulting crystals. researchgate.net This method is advantageous for growing crystals of materials that melt incongruently or at very high temperatures. rsc.orgrsc.org

High-Temperature Solution Growth Approaches

The floating zone (FZ) method is a containerless crystal growth technique that can be adapted for high-temperature solution growth. myu-group.co.jpresearchgate.net In this method, a polycrystalline feed rod is passed through a heated zone, creating a molten region from which a single crystal is pulled. myu-group.co.jpresearchgate.net For this compound, high-purity powders of Y₂O₃ and SiO₂ are first mixed and sintered to form a ceramic rod. myu-group.co.jpresearchgate.net This rod is then used in an FZ furnace, often equipped with high-intensity lamps like xenon arc lamps, to grow single crystals. myu-group.co.jpresearchgate.net The floating zone method has been successfully used to produce undoped and doped Y₂Si₂O₇ single crystals. myu-group.co.jpresearchgate.net

Another technique is the micro-pulling-down (μ-PD) method, which has been utilized for the growth of (La,Y)₂Si₂O₇ single crystals. arxiv.org This method involves pulling a crystal downward from a molten solution contained in a crucible. It allows for good control over the crystal diameter and has been shown to be effective for growing complex silicate compositions. arxiv.org

Table 2: Single Crystal Growth Techniques for this compound

Growth Technique Starting Materials Key Process Features Resulting Crystal Size
Flux Growth Y₂O₃, SiO₂, Flux (e.g., Molybdate) Dissolution in a molten salt followed by slow cooling. researchgate.net Varies based on process parameters.
Floating Zone (FZ) Sintered ceramic rod of Y₂O₃ and SiO₂ Containerless melting and solidification. myu-group.co.jpresearchgate.net Rods of several mm in diameter and cm in length. myu-group.co.jp
Micro-Pulling-Down (μ-PD) Y₂O₃, La₂O₃, CeO₂, SiO₂ powders Pulling a crystal from a melt. arxiv.org Dependant on crucible and pulling parameters.

Novel and Emerging Synthesis Strategies for this compound

Research into new synthesis methods for this compound is driven by the need for more efficient, cost-effective, and environmentally friendly processes that offer enhanced control over the material's properties.

One emerging area is the use of molten salt synthesis, which can be seen as a variation of the flux method. This technique has been employed to prepare β-Y₂Si₂O₇ nanowires, demonstrating the potential to create novel morphologies. researchgate.net The molten salt acts as a medium for the reaction of precursors at temperatures lower than those required for solid-state reactions. researchgate.net

Another innovative approach involves a pressureless solid-liquid reaction method. researchgate.net By adding LiYO₂ as a fluxing agent to Y₂O₃ and SiO₂ powders, single-phase γ-Y₂Si₂O₇ can be synthesized at a significantly lower temperature (1400 °C) and with a shorter calcination time compared to traditional solid-state routes. researchgate.net This method not only reduces the synthesis temperature but also enhances the stability of the desired γ-phase. researchgate.net

High-entropy engineering represents a new frontier in materials design. researchgate.net Inspired by the concept of high-entropy ceramics, researchers are exploring the synthesis of complex, multi-component rare-earth silicates. While still in early stages for this compound, this strategy involves creating a single-phase solid solution with multiple elements on the yttrium site. researchgate.net This approach has the potential to significantly suppress thermal conductivity and enhance phase stability, opening up new possibilities for advanced thermal barrier coatings. researchgate.net

Furthermore, advancements in nanoparticle synthesis, such as the use of ultrasonic irradiation in conjunction with silica aerogels as precursors, have been shown to produce nanocrystalline Y₂Si₂O₇:Eu phosphors with particle sizes around 60 nm. capes.gov.br These methods highlight the ongoing efforts to produce this compound with tailored properties at the nanoscale.

Table 3: Novel Synthesis Strategies for this compound

Strategy Key Features Potential Advantages
Molten Salt Synthesis Use of a molten salt as a reaction medium. researchgate.net Lower reaction temperatures, formation of novel morphologies like nanowires. researchgate.net
Pressureless Solid-Liquid Reaction Addition of a fluxing agent (e.g., LiYO₂) to solid precursors. researchgate.net Significantly reduced synthesis temperature and time, enhanced phase stability. researchgate.net
High-Entropy Engineering Creation of a multi-component solid solution on the rare-earth site. researchgate.net Potential for remarkably suppressed thermal conductivity and improved phase stability. researchgate.net
Ultrasonic-Assisted Synthesis Use of ultrasonic irradiation with novel precursors like silica aerogels. capes.gov.br Production of nanocrystalline materials with controlled particle size. capes.gov.br

Table of Compounds

Crystallographic and Structural Investigations of Diyttrium Disilicate

Polymorphism and Polytypism in Diyttrium Disilicate Systems

This compound exhibits a rich polymorphism, with several crystalline forms identified, each stable under different temperature and pressure regimes. researchgate.netcambridge.org The most commonly studied high-temperature polymorphs are designated as α, β, γ, and δ. researchgate.netcambridge.org

The α, β, γ, and δ polymorphs of Y₂Si₂O₇ have been synthesized and characterized using various techniques, primarily X-ray diffraction. researchgate.netdergipark.org.tr Each polymorph possesses a distinct crystal structure, leading to different physical and chemical properties.

α-Y₂Si₂O₇: This polymorph has a triclinic crystal structure. researchgate.netdergipark.org.tr Some studies have identified it with the P1̅ space group, while others suggest the P2n space group. researchgate.net It is considered a low-temperature phase. nasa.gov

β-Y₂Si₂O₇: The β-phase crystallizes in the monoclinic system with the space group C2/m. odu.edu It is stable at intermediate temperatures, typically forming from the δ-phase upon cooling around 1300°C. nasa.gov

γ-Y₂Si₂O₇: This is a high-temperature stable phase, also with a monoclinic structure, belonging to the P2₁/c space group. researchgate.net It is a candidate material for high-performance thermal barrier coatings.

δ-Y₂Si₂O₇: The δ-polymorph is the high-temperature form of Y₂Si₂O₇ and has an orthorhombic crystal structure with the space group Pnam. It is considered stable at temperatures above approximately 1650°C. nasa.gov

A novel high-pressure polymorph, designated as η-Y₂Si₂O₇, has also been synthesized. It has a triclinic symmetry with the space group P1̅ and is unique in that its structure contains both isolated [SiO₄] tetrahedra and [Si₃O₁₀] trimers. researchgate.net

Crystal System and Space Group of Y₂Si₂O₇ Polymorphs
PolymorphCrystal SystemSpace GroupReference
α-Y₂Si₂O₇TriclinicP1̅ or P2n researchgate.net
β-Y₂Si₂O₇MonoclinicC2/m odu.edu
γ-Y₂Si₂O₇MonoclinicP2₁/c researchgate.net
δ-Y₂Si₂O₇OrthorhombicPnam
η-Y₂Si₂O₇ (high-pressure)TriclinicP1̅ researchgate.net

The transformation between the different polymorphs of Y₂Si₂O₇ is a critical aspect of its high-temperature behavior. These transformations can be influenced by factors such as temperature, pressure, and the presence of dopants. nasa.gov The kinetics of these transformations are often sluggish, meaning they can be slow to occur. nasa.gov

For instance, the transformation from the high-temperature δ-Y₂Si₂O₇ to the β-Y₂Si₂O₇ phase has been observed to occur at around 1300°C during cooling. nasa.gov However, the formation of the α-phase can be limited by slow crystallization kinetics. nasa.gov The study of these transformation kinetics is essential for predicting the phase stability and performance of Y₂Si₂O₇ in practical applications. cambridge.orgaps.org The mechanisms often involve diffusionless transformations, where the crystal structure changes without long-range atomic diffusion. aps.org

Identification and Characterization of α, β, γ, and δ Polymorphs of Y2Si2O7

Theoretical Crystallography and Group Theory Applied to this compound Structures

Theoretical and computational methods are pivotal in understanding the complex polymorphism of this compound (Y₂Si₂O₇). First-principles calculations, particularly those based on Density Functional Theory (DFT), have been successfully employed to predict and analyze the structural and physical properties of its various crystalline forms. nasa.govcambridge.org These theoretical models provide calculated lattice parameters that are generally in good agreement with experimental data obtained from X-ray diffraction (XRD), with deviations often being minimal. cambridge.org

This compound is known to exist in several polymorphs, most notably α, β, γ, and δ, each characterized by a distinct crystal structure and space group. nasa.gov

α-Y₂Si₂O₇ : A low-temperature phase with a triclinic structure, belonging to the P1 space group. cambridge.orgresearchgate.net

β-Y₂Si₂O₇ : A monoclinic structure assigned to the C2/m space group. nasa.govcambridge.orgmaterialsproject.org In this phase, the Y³⁺ ion is bonded to six O²⁻ atoms, forming distorted octahedra. materialsproject.org

γ-Y₂Si₂O₇ : A monoclinic structure that crystallizes in the P2₁/c space group. nasa.govcambridge.orgresearchgate.net Early crystallographic descriptions suggested two distinct yttrium sites, but this was later contested by ⁸⁹Y MAS-NMR studies which indicated the presence of a single unique Y site, prompting necessary structural refinement. archive.org

δ-Y₂Si₂O₇ : The high-temperature orthorhombic phase, which can be described by the Pna2₁ or Pnam space group. nasa.gov

Theoretical analysis extends to the bonding characteristics within these structures. The fundamental building blocks are Si₂O₇ diortho groups (two corner-sharing SiO₄ tetrahedra) and yttrium-oxygen polyhedra. cambridge.orgarchive.org In the β-phase, for instance, the Si₂O₇ groups feature a Si-O-Si bond angle of 180° due to cell symmetry, and the yttrium atoms are in octahedral coordination. archive.org In contrast, the γ-phase exhibits a Si-O-Si bond angle of approximately 134°. archive.org Group theory has been utilized to calculate lattice vibrational modes, which are essential for interpreting Raman spectra and understanding the dynamic properties of the crystal lattice. researchgate.net

The following table summarizes the crystallographic data for the main polymorphs of this compound, comparing theoretical and experimental values.

PolymorphCrystal SystemSpace GroupLattice Parameters (Å, °)Source
α-Y₂Si₂O₇TriclinicP1a=6.5872, b=6.6387, c=12.032 α=94.501, β=90.984, γ=91.771Experimental cambridge.orgresearchgate.net
β-Y₂Si₂O₇MonoclinicC2/ma=6.875, b=8.970, c=4.721 β=101.74Experimental archive.org
a=6.971, b=9.089, c=4.777 β=101.84Theoretical cambridge.org
γ-Y₂Si₂O₇MonoclinicP2₁/ca=4.6882, b=10.8407, c=5.5822 β=96.0325Experimental cambridge.orgresearchgate.net
a=4.749, b=10.999, c=5.661 β=96.14Theoretical cambridge.org
δ-Y₂Si₂O₇OrthorhombicPna2₁ / Pnama=13.655, b=5.016, c=8.139Experimental
Pna2₁a=13.816, b=5.074, c=8.248Theoretical cambridge.org

Influence of Synthesis Parameters on this compound Crystal Structures

The formation of a specific this compound polymorph is highly sensitive to the synthesis method and the associated process parameters, such as temperature, time, and the chemical environment. dergipark.org.tr The intricate polymorphism of Y₂Si₂O₇ means that obtaining a pure, single-phase sample can be challenging. researchgate.netdergipark.org.tr

Different synthesis routes, including solid-state reaction, sol-gel methods, and hydrothermal synthesis, have been explored to control the resulting crystal phase. cambridge.orgresearchgate.netresearchgate.net

Solid-State Reaction: This conventional method involves heating mixed oxides, such as Y₂O₃ and SiO₂, at high temperatures. For example, phase-pure γ-Y₂Si₂O₇ has been prepared by sintering mixed oxides at 1550°C for 36 hours. cambridge.org Subsequent heating of the γ-phase to 1600°C for 12 hours yields the δ-polymorph. cambridge.org

Sol-Gel Method: This wet-chemical process allows for synthesis at lower temperatures due to the molecular-level mixing of precursors like yttrium nitrate (B79036) and tetraethyl orthosilicate (B98303) (TEOS). dergipark.org.trresearchgate.net The α-polymorph, for instance, can be synthesized from a sol-gel precursor heat-treated at 1100°C. cambridge.org Studies have shown that annealing sol-gel derived powders at 1050°C can produce the triclinic α-phase, while increasing the temperature to 1450°C leads to the formation of the monoclinic β-phase. dergipark.org.tr The particle size of the resulting crystallites also increases with higher annealing temperatures. dergipark.org.tr

Hydrothermal Synthesis: This method has been used to produce γ-Y₂Si₂O₇ at temperatures as low as 365°C using a layered silicate (B1173343) as a templating agent. researchgate.net

The calcination temperature is a critical parameter that governs the phase transformations between polymorphs. dergipark.org.tr However, the exact transition temperatures can vary significantly in the literature, indicating a strong dependence on the specific synthesis conditions. dergipark.org.tr For example, in one study, a sol-gel precursor yielded the α-phase, which was then converted to the β-phase by heating at 1380°C. cambridge.org In another, the sequence γ → δ was observed upon heating.

Additives can also play a significant role. The addition of LiYO₂ to a solid-state reaction of Y₂O₃ and SiO₂ was found to significantly lower the synthesis temperature of γ-Y₂Si₂O₇ to 1400°C and shorten the required calcination time. cambridge.org Furthermore, the use of highly reactive precursors, such as mesoporous silica (B1680970) reacting with Y₂O₃, has been reported to enable the formation of the crystalline α-Y₂Si₂O₇ phase at a significantly lower temperature of 900°C, compared to the >1100°C typically required when using amorphous silica. aip.org The pH of the precursor solution in sol-gel synthesis is another parameter that can influence the microstructural properties and morphology of the final product. scielo.br

The following table summarizes the effect of various synthesis parameters on the formation of this compound polymorphs.

Synthesis MethodPrecursors/AdditivesTemperature (°C)Time (h)Resulting PhaseReference
Sol-GelY(NO₃)₃, TEOS1050-α-Y₂Si₂O₇ dergipark.org.tr
Sol-GelY(NO₃)₃, TEOS1450-β-Y₂Si₂O₇ dergipark.org.tr
Solid-Stateγ-Y₂Si₂O₇160012δ-Y₂Si₂O₇ cambridge.org
Solid-StateY₂O₃, SiO₂155036γ-Y₂Si₂O₇ cambridge.org
Solid-StateY₂O₃, SiO₂, LiYO₂14004γ-Y₂Si₂O₇ cambridge.org
Solid-StateY₂O₃, mesoporous SiO₂900-α-Y₂Si₂O₇ aip.org
HydrothermalLayered silicate precursor365-γ-Y₂Si₂O₇ researchgate.net

Computational and Theoretical Studies of Diyttrium Disilicate

First-Principles Calculations (Density Functional Theory - DFT) for Diyttrium Disilicate

First-principles calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of this compound (Y₂Si₂O₇). DFT allows for the investigation of material properties at the atomic level by solving the quantum mechanical equations that govern the behavior of electrons. This approach has provided significant insights into the electronic structure, bonding, lattice dynamics, and phase stability of this complex ceramic material.

Electronic Structure and Bonding Analysis

DFT calculations have been employed to analyze the electronic structure and the nature of chemical bonding in this compound. These studies reveal the distribution of electrons and the types of bonds that hold the crystal together, which are crucial for understanding its mechanical and thermal properties.

The bonding in Y₂Si₂O₇ exhibits a mix of ionic and covalent character. The bonds between yttrium and oxygen atoms are predominantly ionic, characterized by a significant transfer of charge. In contrast, the silicon-oxygen bonds within the disilicate groups (Si₂O₇) are strongly covalent. This bonding heterogeneity is a key feature of the material. nih.gov

Analysis of the electronic density of states (DOS) provides further details. The valence band is primarily composed of O 2p states, while the conduction band is dominated by Y 4d and Si 3p states. The calculated band gap for this compound is typically underestimated by standard DFT functionals, a common issue with this theoretical approach. materialsproject.org

A tool often used in conjunction with DFT for bonding analysis is the Crystal Orbital Hamilton Population (COHP) analysis, which partitions the band-structure energy into contributions from individual chemical bonds. nih.gov This can provide quantitative insights into the bonding and anti-bonding interactions within the Y₂Si₂O₇ structure.

Lattice Dynamics and Phonon Dispersion Studies

The study of lattice dynamics and phonon dispersion is crucial for understanding the vibrational properties of a crystal, which in turn govern its thermal conductivity and thermal expansion. DFT calculations are used to compute the phonon dispersion curves, which show the relationship between the frequency of lattice vibrations and their wavevector. york.ac.uk

For this compound, these studies have revealed a complex phonon spectrum with numerous optical phonon branches, a consequence of its complex crystal structure. nih.gov The low-lying optical phonons have been identified as playing a significant role in the material's thermal properties. nih.gov These modes can interact with acoustic phonons, which are the primary carriers of heat, leading to increased phonon scattering and consequently, lower lattice thermal conductivity. nih.gov

Research has shown that pressure can induce a downward shift in the low-lying optic and acoustic phonons in Y₂Si₂O₇. nih.gov This leads to an unusual negative pressure dependence of the lattice thermal conductivity (dκL/dP < 0), a phenomenon attributed to the combined effects of a slight decrease in phonon group velocity and a significant increase in the scattering of heat-carrying acoustic phonons. nih.gov This giant phonon anharmonicity is linked to the intrinsic bonding heterogeneity of the material. nih.gov

Table 1: Key Findings from DFT Phonon Studies of Y₂Si₂O₇

PropertyObservationImplication
Phonon Spectrum Complex with numerous optical branches. nih.govHigh potential for phonon scattering.
Low-lying Optical Phonons Significant presence and interaction with acoustic phonons. nih.govContributes to low lattice thermal conductivity. nih.gov
Pressure Effect Downward shift of low-lying optic and acoustic phonons. nih.govAnomalous negative pressure dependence of thermal conductivity. nih.gov
Phonon Anharmonicity Giant anharmonicity observed. nih.govEnhanced phonon-phonon scattering. nih.gov

Prediction of Structural Stability and Phase Transformation Pathways

This compound is known to exhibit polymorphism, meaning it can exist in several different crystal structures (phases). DFT calculations are a powerful tool for predicting the relative stability of these polymorphs and for investigating the pathways through which phase transformations occur. innovationforever.compurdue.edu

By calculating the total energy of different crystal structures, researchers can determine the most stable phase at a given temperature and pressure. uc.edu For Y₂Si₂O₇, studies have investigated the relative stability of various phases, such as the α, β, γ, and δ polymorphs. Theoretical studies have helped to construct phase diagrams that map out the stability regions of these different forms. researchgate.net

DFT can also be used to explore the energy barriers associated with the transformation from one phase to another. purdue.edu This is achieved by mapping the potential energy surface along a specific transformation coordinate. Understanding these pathways is critical for controlling the synthesis of a desired polymorph and for predicting the material's behavior under changing environmental conditions. For instance, the β-Y₂Si₂O₇ phase is a key material for environmental barrier coatings, and understanding its stability is crucial for its application. researchgate.net

Molecular Dynamics (MD) Simulations for this compound

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time evolution of a system of atoms, offering insights into dynamic processes that are often inaccessible to experimental techniques alone. uva.es By solving the classical equations of motion for a large ensemble of atoms, MD can simulate the behavior of materials at finite temperatures and pressures. nih.gov

Atomistic Modeling of High-Temperature Behavior

MD simulations are particularly well-suited for studying the behavior of materials at high temperatures, which is a critical aspect for the application of this compound in demanding environments like gas turbine engines. These simulations can predict key high-temperature properties such as thermal expansion, specific heat, and mechanical response. scirp.org

In MD simulations of Y₂Si₂O₇, the interactions between atoms are described by interatomic potentials, which can be derived from first-principles calculations or fitted to experimental data. The accuracy of the MD simulation is highly dependent on the quality of these potentials. nih.gov

Simulations can track the positions and velocities of all atoms over time, allowing for the calculation of macroscopic properties. researchgate.net For example, the thermal expansion coefficient can be determined by monitoring the change in the simulation cell volume as a function of temperature. The analysis of atomic vibrations can also provide information about the temperature dependence of the material's stability. nih.gov

Simulation of Defect Migration and Diffusion Pathways

Defects, such as vacancies and interstitials, play a crucial role in the performance and lifetime of materials, especially at high temperatures where diffusion becomes significant. MD simulations are a powerful tool for investigating the migration of these defects and the pathways they follow through the crystal lattice. uva.es

By introducing a defect into the simulated crystal structure, MD can be used to observe its movement over time. The trajectory of the defect provides a direct visualization of the diffusion path. materialsmodeling.org The energy barrier for migration can be calculated using techniques like the nudged elastic band (NEB) method, often in conjunction with DFT calculations for higher accuracy. materialsmodeling.org

For Y₂Si₂O₇, understanding oxygen diffusion is particularly important for its application as an environmental barrier coating, as oxygen ingress can lead to the degradation of the underlying silicon carbide-based composite. researchgate.net MD simulations have been used to study the diffusion of oxygen interstitials and vacancies, identifying the most favorable diffusion pathways and the corresponding activation energies. researchgate.netresearchgate.net These studies have shown that oxygen diffusion is highly anisotropic and depends on the specific polymorph of Y₂Si₂O₇. researchgate.net

Table 2: Investigated Defects and Diffusion Mechanisms in Y₂Si₂O₇

Defect TypeDiffusion MechanismKey Findings
Oxygen Interstitial Interstitialcy mechanism (concerted movement)Diffusion is often anisotropic, favoring specific crystallographic directions. researchgate.net
Oxygen Vacancy Hopping to neighboring oxygen sitesThe rotation around Y and Si atoms can be a key part of the diffusion process. researchgate.net
Frenkel Defect Formation of a vacancy-interstitial pairPredominant native point defect in Y₂Si₂O₇. researchgate.net

Force Field Development and Parameterization for this compound Systems

The accurate simulation of this compound (Y₂Si₂O₇) systems at the atomic level relies heavily on the quality of the interatomic potentials, or force fields, used to describe the interactions between atoms. Historically, the development of suitable classical atomistic potentials for rare-earth disilicates has been a significant challenge. nasa.gov However, recent advancements have seen the successful application of machine learning techniques to create highly accurate potentials, overcoming the limitations of traditional empirical models.

A prominent approach has been the development of deep neural network potentials (DNPs). nasa.govdntb.gov.ua These potentials are trained using extensive datasets generated from first-principles quantum mechanical calculations, primarily Density Functional Theory (DFT). nasa.govdntb.gov.uaresearchgate.net This method allows the DNP to learn the complex, high-dimensional potential energy surface of the system with an accuracy that approaches that of the underlying DFT calculations but at a fraction of the computational cost. dntb.gov.uadntb.gov.ua This efficiency is crucial for performing large-scale molecular dynamics (MD) simulations necessary to predict thermodynamic and thermomechanical properties. nasa.govresearchgate.net

For Y₂Si₂O₇, DNPs have been developed and trained to model its primary crystal phases: β-Y₂Si₂O₇, γ-Y₂Si₂O₇, and δ-Y₂Si₂O₇. nasa.gov The training process often involves using software packages like VASP to generate the DFT data and the DeePMD-kit to construct the machine learning-based potential. researchgate.net The resulting DNP can accurately predict structural parameters, such as lattice constants, and phonon-based thermodynamic properties that show good agreement with both DFT calculations and experimental measurements. nasa.govdntb.gov.ua For instance, molecular dynamics simulations using these DNPs have successfully replicated the anisotropic coefficient of thermal expansion (CTE) observed in diffraction experiments. dntb.gov.uadntb.gov.ua

The predictive power of these potentials is demonstrated by comparing the calculated structural parameters with experimental data. As shown in the table below, the lattice parameters for the β-phase of Y₂Si₂O₇ calculated using a DNP show excellent agreement with both experimental values and those derived from different DFT functionals. nasa.gov

Calculated and Experimental Cell Parameters for β-Y₂Si₂O₇
Methoda (Å)b (Å)c (Å)β (°)
DFT (PBE)6.9149.0634.781101.97
DFT (PBEsol)6.8548.9654.740101.79
DNP (PBE *)6.8989.0474.768101.95
Experimental6.8978.9964.748101.88

Table based on data from theoretical prediction studies. nasa.gov

While the primary focus for pure Y₂Si₂O₇ has shifted to machine learning potentials, research on related systems, such as yttrium aluminosilicate (B74896) glasses, has also involved the development of more traditional interatomic potentials like the Buckingham potential, fitted using programs such as the General Utility Lattice Program (GULP). ucl.ac.uk These efforts contribute to a broader understanding of force field parameterization for complex oxide systems.

Thermodynamic Modeling and Phase Diagram Predictions

Thermodynamic modeling is a powerful tool for understanding the phase stability, reaction pathways, and high-temperature behavior of materials like this compound. The CALPHAD (CALculation of PHAse Diagrams) method is the most prominent and widely used approach for thermodynamic assessment of the Y₂O₃-SiO₂ system, within which Y₂Si₂O₇ is a key compound. researchgate.netdiva-portal.org The CALPHAD technique couples thermodynamic data from experiments with computational models to produce a self-consistent set of thermodynamic parameters for all phases in a system. diva-portal.orgdiva-portal.org This database can then be used with Gibbs energy minimization software, such as Thermo-Calc, to calculate phase diagrams and predict phase equilibria under various conditions. diva-portal.orgnrc.gov

In the thermodynamic modeling of the Y₂O₃-SiO₂ system, the liquid phase is typically described using an ionic two-sublattice model. researchgate.netdiva-portal.orgdiva-portal.org This model accounts for the ionic nature of the molten oxide mixture. Thermodynamic assessments have been performed to evaluate the phase equilibria and properties of the system, though some studies note that the available experimental data can be sparse, rendering the assessments provisional and highlighting areas for future experimental work. researchgate.netdiva-portal.org

These modeling efforts provide crucial insights into the stability of the various yttrium silicate (B1173343) compounds. Thermodynamic analysis confirms that yttrium pyrosilicate (Y₂Si₂O₇ or Y₂O₃·2SiO₂) is a stable compound in the system. researcher.liferesearchgate.net However, there are differing reports on its melting behavior. Some studies indicate incongruent melting, where it decomposes into another phase and a liquid upon heating. researcher.liferesearchgate.net Other phase diagram assessments consider it to be a congruently melting compound. researchgate.net These models also describe other stable compounds in the system, such as yttrium orthosilicate (B98303) (Y₂SiO₅ or Y₂O₃·SiO₂). researchgate.netresearcher.life

Thermodynamic calculations have been successfully used to understand the chemical compatibility and interface reactions between yttrium silicate coatings and silicon carbide (SiC) substrates, which is critical for their application as environmental barrier coatings. By calculating the phase equilibria at different temperatures and oxygen partial pressures, researchers can predict potential degradation mechanisms and define processing windows for coating formation. researchgate.net For example, calculations can be used to model the progressive dissolution of a Y₂Si₂O₇ coating into molten silicate deposits, predicting the recession and lifetime of the protective layer. thermocalc.com

Compounds in the Y₂O₃-SiO₂ System and Their Reported Melting Behavior
Compound NameFormulaMolar RatioMelting BehaviorReported Melting Point (°C)
Yttrium OrthosilicateY₂SiO₅Y₂O₃·SiO₂Congruent~1979
This compound (Yttrium Pyrosilicate)Y₂Si₂O₇Y₂O₃·2SiO₂Incongruent / Congruent~1775-1830
-2Y₂O₃·3SiO₂2Y₂O₃·3SiO₂Congruent~1915

Table compiled from data in thermodynamic modeling and phase diagram studies. researchgate.netresearcher.life

Advanced Characterization Methodologies in Diyttrium Disilicate Research

Spectroscopic Characterization Techniques Applied to Diyttrium Disilicate

Spectroscopy is a cornerstone in the study of Y₂Si₂O₇, offering insights into its vibrational, electronic, and local structural properties.

Raman Spectroscopy for Polymorph Identification and Phonon Mode Analysis

Raman spectroscopy is a powerful non-destructive technique for distinguishing between the various polymorphs of this compound (α, β, γ, δ, and y). researchgate.net Each polymorphic form possesses a unique crystal structure, leading to distinct vibrational modes that are observable as characteristic peaks in the Raman spectrum. For instance, the β-Y₂Si₂O₇ phase exhibits Raman peaks that are in good agreement with theoretical calculations, allowing for clear identification. researchgate.net

The analysis of phonon modes, which are quantized modes of vibration, provides fundamental information about the lattice dynamics and structural stability of the material. arxiv.orgdntb.gov.ua Studies have shown a gap in the Raman spectrum of yttrium silicates between 700 and 850 cm⁻¹, which is a typical characteristic of oligosilicates. researchgate.net In contrast, trimer-based structures like the α-polymorph exhibit a strong characteristic mode around 730 cm⁻¹. researchgate.net Furthermore, temperature-dependent Raman studies have revealed anomalous red-shifts in some phonon modes for certain pyrochlore (B1171951) structures, a phenomenon attributed to strong phonon-phonon anharmonic interactions. arxiv.org Piezospectroscopic coefficients extracted from Raman peaks can also be used to measure strains and stresses within the silicate (B1173343) structures. researchgate.net

Interactive Data Table: Representative Raman Peaks for Y₂Si₂O₇ Polymorphs
PolymorphKey Raman Peak Regions (cm⁻¹)Reference
β-Y₂Si₂O₇Peaks consistent with reference spectra for β-phase crystals. researchgate.net researchgate.net
α-Y₂Si₂O₇Strong characteristic mode around 730 cm⁻¹. researchgate.net researchgate.net
GeneralGap in the spectrum between 700 and 850 cm⁻¹. researchgate.net researchgate.net

Infrared (IR) Spectroscopy for Vibrational Assignments and Bond Characterization

Infrared (IR) spectroscopy complements Raman spectroscopy by probing the vibrational modes of a material that result in a change in the dipole moment. libretexts.org In this compound, IR spectroscopy is instrumental in characterizing the Si-O-Si and Si-O bonds within the disilicate (Si₂O₇) groups. aip.org

The asymmetric stretching vibration of the Si-O-Si bridge (νas(Si-O-Si)) is particularly informative and typically appears in the 1100–1077 cm⁻¹ region of the IR spectrum. The position of this band is sensitive to the Si-O-Si bond angle and the electronegativity of the surrounding cations. For instance, a linear Si-O-Si bond (180° angle) would ideally not show a symmetric stretching mode (νs(Si-O-Si)) in the IR spectrum due to the lack of a dipole change. However, analysis of the νas(Si-O-Si) band can still provide insights into the linearity of this bond. Other vibrational modes, such as Y-O stretching and Si-O bending, are also identifiable in the IR spectra.

Interactive Data Table: Key IR Absorption Bands in Y₂Si₂O₇
Vibrational ModeWavenumber Range (cm⁻¹)SignificanceReference
νas(Si-O-Si)1100–1077Asymmetric stretching of the Si-O-Si bridge, sensitive to bond angle.
Si-O (δ)~454Bending vibration of the Si-O bond. aip.org
Si-OH (νs)~958Symmetric stretching of silanol (B1196071) groups, indicates the presence of hydroxyls. aip.org

Solid-State Nuclear Magnetic Resonance (NMR) for Local Structural Environments

Solid-state Nuclear Magnetic Resonance (ssNMR) is a highly sensitive technique for probing the local atomic environments of specific nuclei, such as ²⁹Si and ⁸⁹Y, in this compound. ethz.chnih.govwikipedia.org It provides detailed information on the number of non-equivalent crystallographic sites, coordination numbers, and local structural changes that may not be apparent from long-range diffraction techniques. archive.org

For example, ²⁹Si Magic Angle Spinning (MAS) NMR spectra can distinguish between the different polymorphs of Y₂Si₂O₇ based on the number of distinct silicon environments. The y-polymorph shows two ²⁹Si resonances, while the α-polymorph exhibits four, and the β-polymorph displays a single peak, corresponding to the number of unique Si sites in their respective crystal structures. archive.org Similarly, ⁸⁹Y MAS-NMR can confirm the number of distinct yttrium sites. archive.org This technique has been crucial in revising and clarifying the crystallographic data of Y₂Si₂O₇ polymorphs. archive.org Furthermore, ssNMR can detect local structural changes in solid solutions, such as the (Sc,Y)₂Si₂O₇ system, where changes in the Si tetrahedron configuration were observed without affecting the long-range order.

Interactive Data Table: ²⁹Si and ⁸⁹Y NMR Resonances for Y₂Si₂O₇ Polymorphs
PolymorphNucleusNumber of ResonancesChemical Shift (ppm)Reference
α-Y₂Si₂O₇²⁹Si4- archive.org
β-Y₂Si₂O₇²⁹Si1~-93.6 researchgate.net
y-Y₂Si₂O₇²⁹Si2-83.2, -85.2 archive.org
β-Y₂Si₂O₇⁸⁹Y1- archive.org
y-Y₂Si₂O₇⁸⁹Y1~118.14 archive.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. cea.frwikipedia.org In the context of this compound research, XPS is valuable for analyzing the surface chemistry, which is critical for applications like catalysis and coatings. thermofisher.comaip.org

XPS can identify the oxidation states of yttrium, silicon, and oxygen, and can detect the presence of any surface contaminants or changes in composition due to processing or environmental exposure. researchgate.netbilkent.edu.tr For example, in studies of Y₂O₃ films on silicon substrates, XPS has been used to identify the formation of an interfacial yttrium silicate (Y₂Si₂O₇) layer and to determine the chemical states of the elements involved. researchgate.net The binding energies of the Y 3d, Si 2p, and O 1s core levels provide this information. researchgate.net This is crucial for understanding the electrical properties and performance of such interfaces in electronic devices.

Photoluminescence and Cathodoluminescence Spectroscopy for Electronic Transitions

Photoluminescence (PL) and Cathodoluminescence (CL) spectroscopy are essential techniques for studying the electronic transitions in this compound, particularly when it is doped with rare-earth or other ions to function as a phosphor. nih.govresearchgate.net These methods involve exciting the material with photons (PL) or electrons (CL) and analyzing the emitted light to understand the energy levels and transition probabilities.

When doped with ions like Eu³⁺, Ce³⁺, or Tb³⁺, Y₂Si₂O₇ exhibits characteristic emission spectra corresponding to the electronic transitions within the dopant ions. mcmaster.caresearchgate.netingentaconnect.com The crystal field of the Y₂Si₂O₇ host lattice influences the energy levels of the dopant ions, affecting the emission wavelengths. researchgate.net For instance, the luminescence of Eu³⁺ in Y₂Si₂O₇ shows sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions. researchgate.netresearchgate.net The structure of the host polymorph (e.g., α vs. β) can also influence the luminescence properties, as the different local environments for the dopant ions in each phase lead to distinct emission spectra and decay times. researchgate.net

Microscopic and Imaging Techniques for this compound

Microscopic techniques provide direct visualization of the microstructure, morphology, and crystal orientation of this compound, which are critical for understanding its mechanical and physical properties.

Scanning Electron Microscopy (SEM) is widely used to examine the surface topography, grain size, and morphology of Y₂Si₂O₇ ceramics and coatings. nih.govcjter.comnih.govmdpi.com SEM images can reveal features such as grain boundaries, porosity, and the presence of different phases. odu.eduresearchgate.net For example, in studies of crystallized glass-ceramics, SEM has been used to observe the growth of various Y₂Si₂O₇ polymorphs, such as the monoclinic β-Y₂Si₂O₇ and orthorhombic δ-Y₂Si₂O₇. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the analysis of nanoscale features, crystal structures, and defects. researchgate.net Electron diffraction patterns obtained via TEM can be used to identify the crystal structure of individual grains. For instance, TEM has been used to confirm the crystallization of α-Y₂Si₂O₇ and to obtain electron diffraction patterns compatible with the β-phase in Yb-doped Y₂Si₂O₇. researchgate.net

Electron Backscatter Diffraction (EBSD) is a powerful SEM-based technique for determining the crystallographic orientation of grains in a polycrystalline material. odu.edupatrickehopkins.com EBSD maps can reveal the texture, phase distribution, and grain boundary characteristics of Y₂Si₂O₇. odu.eduacs.org This technique has been instrumental in distinguishing between different Y₂Si₂O₇ polymorphs (e.g., β and γ phases) within a single sample and in correlating crystalline orientation with physical properties like thermal conductivity. odu.edupatrickehopkins.com

Scanning Electron Microscopy (SEM) for Morphology and Microstructure Characterization

Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and microstructure of this compound (Y₂Si₂O₇). This technique utilizes a focused beam of electrons to scan the sample's surface, generating various signals that provide information about its morphology, composition, and crystalline structure. mdpi.comencyclopedia.pub In the study of this compound, SEM is frequently employed to visualize the size, shape, and distribution of grains, as well as to identify the presence of secondary phases and porosity.

Researchers often use SEM in conjunction with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis. mdpi.comencyclopedia.pub When the electron beam interacts with the sample, it generates characteristic X-rays that are unique to the elements present. By analyzing the energy of these X-rays, a qualitative and quantitative assessment of the elemental composition of the this compound sample can be obtained. This is particularly useful for confirming the stoichiometry of the compound and detecting any impurities or dopants.

The microstructural features revealed by SEM, such as grain boundaries and phase distribution, are critical in understanding the mechanical and thermal properties of this compound. For instance, the size and arrangement of the crystalline grains can significantly influence the material's strength, hardness, and fracture toughness. SEM images of this compound often show an interlocking structure of its constituent crystals, which contributes to its desirable mechanical properties. researchgate.netresearchgate.net

Key Research Findings from SEM Analysis:

Surface Topology: SEM imaging provides detailed visualization of the surface features of this compound at the micro- and nanoscale. mdpi.com

Microstructural Analysis: It allows for a comprehensive understanding of the grain structure, porosity, and phase composition of the material.

Elemental Composition: When combined with EDS, SEM enables the determination of the elemental makeup of the this compound sample. mdpi.com

Interactive Data Table: SEM Analysis Parameters for Disilicate Ceramics
Parameter Description Typical Value/Setting Reference
Magnification The extent to which the image of the sample is enlarged. 500x - 1000x nih.gov
Electron Beam Energy The energy of the electrons used to scan the sample surface. 5 - 20 keV filinchuk.com
Working Distance The distance between the final lens of the microscope and the sample. Varies depending on desired resolution and depth of field.
Detection Mode The type of signal detected (e.g., secondary electrons for topography, backscattered electrons for compositional contrast). Secondary Electron (SE) and Backscattered Electron (BSE) mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure and Defect Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of the internal nanostructure of this compound. nih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This technique is crucial for visualizing features at the atomic scale, such as crystal lattice defects, grain boundaries, and the structure of nanoparticles. nih.govresearchgate.net

High-resolution TEM (HRTEM) can reveal the atomic arrangement within the this compound crystals, allowing for the direct observation of the crystal lattice. researchgate.net This is invaluable for identifying crystallographic defects like dislocations, stacking faults, and vacancies, which can have a profound impact on the material's properties. d-nb.infopku.edu.cn For example, the presence and density of such defects can influence the ionic conductivity and luminescence of doped this compound.

Selected Area Electron Diffraction (SAED) is a powerful complementary technique in TEM that provides crystallographic information about the sample. By analyzing the diffraction pattern produced when the electron beam interacts with a specific area of the specimen, the crystal structure and orientation of the this compound grains can be determined. This is essential for phase identification and for studying the crystallographic relationships between different phases within the material.

Key Research Findings from TEM Analysis:

Nanostructure Visualization: TEM provides direct imaging of the internal structure of this compound at the nanoscale. researchgate.net

Defect Identification: It enables the characterization of various crystal defects, including dislocations and stacking faults. nih.govd-nb.info

Crystallographic Analysis: SAED patterns are used to determine the crystal structure and orientation of the material.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of this compound at the nanometer and sub-nanometer scale. measurlabs.com Unlike electron microscopy techniques, AFM does not require a vacuum environment and can be operated in various modes, including contact, non-contact, and tapping mode, making it suitable for a wide range of sample types and conditions. measurlabs.comoamjms.eu

In the context of this compound research, AFM is used to quantify surface roughness with high precision. tribology.rsresearchgate.net This is particularly important for applications where surface finish is critical, such as in dental ceramics or optical coatings. The technique involves scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever due to the forces between the tip and the sample are measured to create a detailed 3D map of the surface topography. oamjms.eu

Beyond topography, AFM can also be used to probe nanoscale mechanical and electrical properties. By analyzing the interaction forces between the tip and the sample, information about properties such as adhesion, friction, and elasticity can be obtained. This capability allows for a more comprehensive understanding of the surface behavior of this compound at the nanoscale.

Key Research Findings from AFM Analysis:

High-Resolution Topography: AFM generates detailed 3D images of the surface of this compound, enabling precise roughness measurements. measurlabs.comtribology.rs

Nanoscale Property Mapping: It can be used to investigate local variations in mechanical and electrical properties across the material's surface.

Versatile Operating Conditions: AFM can be performed in air or liquid, which is advantageous for studying samples under different environmental conditions. measurlabs.com

Interactive Data Table: AFM Surface Roughness Parameters for Disilicate Ceramics
Parameter Description Typical Measurement Range Reference
Ra (Average Roughness) The arithmetic average of the absolute values of the profile height deviations from the mean line. 0.03 - 0.5 µm researchgate.net
Rq (Root Mean Square Roughness) The root mean square average of the profile height deviations from the mean line. Varies with surface treatment researchgate.net
Rmax (Maximum Roughness Height) The maximum vertical distance between the highest and lowest points of the profile within the evaluation length. Varies with surface treatment researchgate.net
Scan Size The area of the sample surface being imaged. 1 µm x 1 µm to 100 µm x 100 µm tribology.rs

High-Resolution and In-Situ Diffraction Studies

Synchrotron X-ray Diffraction for Time-Resolved and High-Resolution Studies

Synchrotron X-ray diffraction (SXRD) is a powerful technique that utilizes the intense and highly collimated X-ray beams produced by a synchrotron source to obtain high-resolution diffraction data from materials like this compound. esrf.fr The high photon flux allows for very fast data collection, making it possible to perform time-resolved studies of dynamic processes such as phase transformations, chemical reactions, and crystallization kinetics. filinchuk.comoxinst.comnih.gov

In this compound research, time-resolved SXRD can be used to monitor the structural evolution of the material as a function of temperature, pressure, or chemical environment. mdpi.com This provides valuable insights into the mechanisms and kinetics of these processes. For example, by collecting diffraction patterns at rapid intervals during heating, researchers can observe the formation of different crystalline phases of this compound and determine the temperatures at which these transformations occur. filinchuk.com

The high resolution of SXRD also enables the precise determination of crystal structures and the detection of subtle structural changes that may not be observable with conventional laboratory X-ray sources. This is crucial for accurately refining the lattice parameters, atomic positions, and site occupancies in the this compound crystal structure.

Key Research Findings from Synchrotron XRD:

Real-Time Process Monitoring: Enables the in-situ study of dynamic processes with high temporal resolution. filinchuk.comnih.gov

High-Resolution Structural Analysis: Provides highly accurate crystallographic data for detailed structural refinement.

Phase Transformation Kinetics: Allows for the determination of the kinetics and mechanisms of phase transitions. mdpi.com

In-situ Diffraction at Extreme Conditions (Temperature, Pressure)

Studying the behavior of this compound under extreme conditions of high temperature and high pressure is essential for understanding its stability and performance in demanding applications. In-situ X-ray diffraction, often performed at synchrotron facilities, allows for the investigation of the material's crystal structure while it is being subjected to these extreme environments. osti.govnih.gov

For high-temperature studies, the this compound sample is placed in a specialized furnace that allows X-rays to pass through and reach the detector. osti.gov By collecting diffraction patterns at various temperatures, researchers can identify phase transitions, measure thermal expansion coefficients, and study the effects of temperature on the crystal structure. cas.cnaps.org This information is critical for predicting the material's behavior at elevated operating temperatures.

High-pressure in-situ diffraction experiments typically involve the use of a diamond anvil cell (DAC), which can generate pressures of many gigapascals. esrf.fr The this compound sample is placed between two diamond anvils, and the pressure is increased while diffraction data is collected. These studies provide fundamental insights into the compressibility of the material and can reveal pressure-induced phase transformations to new, denser crystal structures. nih.gov

Key Research Findings from In-situ Diffraction at Extreme Conditions:

High-Temperature Stability: Determination of phase stability and thermal expansion behavior at elevated temperatures. cas.cn

High-Pressure Behavior: Investigation of compressibility and pressure-induced phase transitions. nih.gov

Equation of State: The data collected from these experiments can be used to construct the equation of state for this compound, which describes the relationship between its pressure, volume, and temperature.

Phase Equilibria and High Temperature Behavior of Diyttrium Disilicate Systems

Binary and Ternary Phase Diagram Studies Involving Diyttrium Disilicate

Phase diagrams are fundamental tools for understanding the phase relationships and transformations in materials systems at different temperatures and compositions.

The yttria-silica (Y₂O₃-SiO₂) binary system is characterized by the formation of several stable compounds, including this compound (Y₂Si₂O₇) and yttrium orthosilicate (B98303) (Y₂SiO₅). scirp.orgresearchgate.net Thermodynamic modeling and experimental studies have been conducted to establish the liquidus lines and phase equilibria in this system. researchgate.net

According to thermodynamic analysis, Y₂Si₂O₇ exhibits incongruent melting. researchgate.net This means that upon heating, it decomposes into a liquid phase and another solid phase before melting completely. In contrast, yttrium oxyorthosilicate (Y₂SiO₅) shows congruent melting at approximately 1979°C. researchgate.net The Y₂O₃-SiO₂ system also features a region of liquid immiscibility at high silica (B1680970) concentrations, bordering the cristobalite field at 1668°C for compositions between 74.5 and 99 mol % SiO₂. researchgate.net

The phase diagram for the Y₂O₃-SiO₂ system is crucial for controlling the synthesis and processing of yttrium silicate (B1173343) materials to achieve the desired phase composition and microstructure.

In practical applications, this compound is often part of more complex, multi-component oxide systems. The CaO-SiO₂-Y₂O₃ ternary system is of particular interest, especially in the context of thermal and environmental barrier coatings that are exposed to molten calcium-magnesium-aluminosilicate (CMAS) deposits.

Studies of the CaO-SiO₂-Y₂O₃ system at high temperatures (1400°C and 1600°C) have identified several ternary phases. researchgate.net These include:

Ca/Y-cyclosilicate (Ca₃Y₂(Si₆O₂₆))

Silico-carnotite (Ca₃Y₂(Si₃O₁₂))

Cuspidine (nominally Ca₂Y₂(Si₂O₉))

Apatite (a solid solution based on Ca₂Y₈(SiO₄)₆O₂) researchgate.net

Y2O3-SiO2 System Phase Relationships

High-Temperature Stability and Degradation Mechanisms of this compound

This compound is known for its high thermal stability, making it a candidate for high-temperature applications. Thermogravimetric analysis of Y₂Si₂O₇ powder has shown it to be thermally stable up to 1200°C with no significant mass loss, indicating no volatilization. rsc.org Some sources suggest use-temperatures of up to nearly 2000°C in most atmospheres, although this is reduced to around 1500°C in reducing conditions with graphite. zypcoatings.com

However, its long-term stability can be compromised by several degradation mechanisms at elevated temperatures, particularly in the presence of certain environments. One of the primary concerns for EBCs is the recession in environments containing steam. worktribe.comengrxiv.org

Degradation can also occur through reactions with other materials. For instance, in contact with alumina (B75360) at high temperatures, this compound can react to form other phases. Studies on ytterbium disilicate (Yb₂Si₂O₇), a material with similar properties, have shown that reaction with gaseous aluminum-containing impurities from alumina furnace tubes can lead to the formation of ytterbium garnet (Yb₃Al₅O₁₂). worktribe.comengrxiv.orgarxiv.org This suggests that similar reactions could be a degradation pathway for this compound in alumina-rich environments.

Phase Transformation Kinetics and Mechanisms at Elevated Temperatures

This compound is known to exist in several polymorphic forms, with transformations occurring at specific temperatures. The known polymorphs include α, β, γ, and δ phases. rsc.org The transformation temperatures have been reported as:

α to β: 1225°C

β to γ: 1445°C

γ to δ: 1535°C rsc.org

The kinetics of these phase transformations, which describe the rate at which one phase transforms into another, are crucial for understanding the material's behavior during thermal cycling and long-duration exposure to high temperatures. The study of phase transformation kinetics often involves analyzing the fraction of a phase transformed as a function of time and temperature. This can be investigated using techniques like X-ray diffraction (XRD) to measure the relative amounts of different phases present after heat treatment. scholarsportal.info

The mechanisms of these transformations can involve diffusive processes and interface transfer processes. scholarsportal.info For example, in some ceramic systems, phase transformations can be influenced by factors such as grain size and the presence of dopants. In yttria-stabilized zirconia (Y-TZP), a well-known ceramic, a tetragonal-to-monoclinic phase transformation can be induced by aging and can impact the material's mechanical properties. nih.gov While a different material system, this highlights the importance of understanding phase transformation kinetics in advanced ceramics.

Reactivity of this compound with Gaseous Environments (e.g., Water Vapor) at High Temperatures

The reactivity of this compound with gaseous environments, particularly water vapor, is a critical factor in its performance as an EBC. EBCs are designed to protect silicon carbide-based ceramic matrix composites (CMCs) from oxidation and water vapor attack in the hot sections of gas turbine engines.

At high temperatures, water vapor can react with silicate materials. For silica (SiO₂), the reaction with water vapor can form volatile silicon hydroxide (B78521) species, such as Si(OH)₄, leading to material loss. While this compound is more stable than SiO₂, it can still be susceptible to degradation in high-temperature steam environments.

Research on similar rare-earth disilicates, such as ytterbium disilicate, has shown that exposure to flowing steam at temperatures of 1350°C and 1400°C can lead to microstructural and phase composition changes. worktribe.comengrxiv.orgnottingham.ac.uk These studies aim to reveal the underlying mechanisms of interaction between high-temperature steam and the disilicate material. nottingham.ac.uk The presence of impurities, either within the coating or from the surrounding environment, can also influence the reactivity. worktribe.comengrxiv.orgarxiv.org

Defect Chemistry and Non Stoichiometry in Diyttrium Disilicate

Intrinsic Point Defects in Diyttrium Disilicate Lattices

Intrinsic point defects are thermodynamically driven imperfections that arise within the pure crystal lattice and include vacancies, interstitials, and anti-site defects. numberanalytics.com First-principles calculations, a computational quantum mechanical modeling method, have been instrumental in determining the energetics of these defects in Y₂Si₂O₇. nasa.govresearchgate.net

Vacancies are lattice sites that are unoccupied by an atom. numberanalytics.com The energy required to create a vacancy, known as the vacancy formation energy, is a critical parameter that determines the concentration of these defects at a given temperature. In this compound, oxygen vacancies (Vₒ) and yttrium vacancies (Vₙ) are the most significant. Computational studies have shown that the formation energy of these vacancies, and thus their concentration, is highly dependent on the chemical potential of the constituent elements (i.e., whether the environment is oxygen-rich or oxygen-poor). nasa.gov

Under O-poor conditions, oxygen vacancies are the predominant native point defects. nasa.gov Conversely, under O-rich conditions, yttrium vacancies can become more prevalent. The formation of a pair of vacancies in an ionic crystal, such as an yttrium vacancy and an oxygen vacancy, is known as a Schottky defect. scispace.com The formation energy for a Schottky defect in Y₂Si₂O₇ has been calculated to be approximately 5.75 eV per defect. researchgate.net The concentration of any defect is inversely related to its formation energy; defects with formation energies greater than 5 eV are expected to have very low concentrations, even at elevated temperatures of 1000 K. researchgate.net

Interstitial defects occur when an atom occupies a site in the crystal lattice that is not typically occupied. numberanalytics.com A Frenkel defect is a pair of defects consisting of a vacancy and a nearby interstitial atom of the same element. scispace.com In this compound, the oxygen Frenkel defect, which involves an oxygen atom moving from its regular lattice site to an interstitial position (Oᵢ), is the most dominant intrinsic defect. nasa.govresearchgate.net First-principles calculations have determined the formation energy of an oxygen Frenkel pair to be approximately 3.45 eV per defect, which is the lowest among the primary intrinsic defects. researchgate.net This lower formation energy suggests a higher concentration of oxygen interstitials and vacancies compared to other native defects. researchgate.net

Anti-site disorder occurs when atoms of different types exchange their lattice positions. scispace.comuab.cat In Y₂Si₂O₇, this primarily involves yttrium and silicon cations swapping sites (Yₛᵢ and Siₙ). The formation energy for this cation anti-site defect is calculated to be around 5.31 eV per defect. researchgate.net While this energy is higher than that of the oxygen Frenkel defect, it is lower than that of the Schottky defect, indicating that anti-site defects will be present in lower concentrations than Frenkel defects but may still play a role in the material's high-temperature behavior. researchgate.net

Table 1: Calculated Formation Energies of Intrinsic Defects in this compound

Defect TypeDescriptionCalculated Formation Energy (eV/defect)
Oxygen FrenkelAn oxygen vacancy (Vₒ) and an oxygen interstitial (Oᵢ) pair.3.45 researchgate.net
Cation Anti-siteAn yttrium atom on a silicon site (Yₛᵢ) and a silicon atom on an yttrium site (Siₙ).5.31 researchgate.net
SchottkyA set of yttrium and oxygen vacancies maintaining stoichiometry.5.75 researchgate.net

Vacancy Formation Energies and Concentrations

Extrinsic Defect Introduction and Dopant Incorporation Mechanisms

Extrinsic defects are created when foreign atoms (dopants or impurities) are intentionally or unintentionally introduced into the crystal lattice. numberanalytics.com The incorporation of dopants is a key strategy for tailoring the properties of materials. In yttrium silicates, doping with other rare-earth elements or aliovalent cations can significantly alter the material's properties, including its ionic conductivity. bath.ac.ukresearchgate.net

The mechanism of dopant incorporation depends on the charge and ionic radius of the dopant cation relative to the host cations (Y³⁺ and Si⁴⁺). A dopant can substitute for a host ion on its regular lattice site (substitutional defect) or occupy an interstitial position. numberanalytics.com For charge neutrality to be maintained, the introduction of an aliovalent dopant (a dopant with a different charge than the host ion it replaces) must be compensated by the formation of other defects, such as vacancies or interstitials. nrel.gov

For example, when a trivalent dopant like Er³⁺ or Yb³⁺ is substituted for Y³⁺, charge neutrality is maintained, and the primary effect is related to the difference in ionic radii, which can cause local lattice strain. researchgate.net However, if a divalent cation (like Ca²⁺) were to substitute for Y³⁺, the charge imbalance could be compensated by the formation of an oxygen vacancy, thereby increasing the oxygen vacancy concentration beyond its intrinsic level. elsevier.es This creation of extrinsic vacancies is a fundamental principle used to enhance ionic conductivity in many oxide materials. numberanalytics.com The specific mechanism of incorporation—for instance, whether a dopant is compensated by cation vacancies or interstitial ions—can be predicted by calculating the solution energies for different possible reactions. bath.ac.uk

Computational Modeling of Defect Structures and Migration Pathways

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating defect structures and their dynamics. nasa.govuva.es These first-principles methods allow for the calculation of defect formation energies, the analysis of local lattice distortions caused by defects, and the determination of energy barriers for defect migration. nasa.govinl.gov

By modeling a supercell (a repeating unit of the crystal lattice containing many atoms), researchers can introduce a defect and calculate the total energy of the system. Comparing this to the energy of a perfect crystal allows for the determination of the defect formation energy. quantumatk.com These calculations have been used extensively to establish the relative stability of vacancies, interstitials, and anti-site defects in Y₂Si₂O₇. nasa.govresearchgate.net

Influence of Defect Chemistry on Ionic Transport Mechanisms

The defect chemistry of Y₂Si₂O₇ directly governs these factors. Intrinsic defects like oxygen Frenkel pairs provide the initial concentration of mobile oxygen vacancies and interstitials. nasa.gov As established by calculations, the oxygen Frenkel defect is the most predominant, suggesting that oxygen ion transport via both vacancy and interstitial mechanisms is significant. nasa.govresearchgate.net

The introduction of extrinsic defects through doping can dramatically enhance ionic conductivity by increasing the concentration of mobile defects far above the intrinsic level. numberanalytics.comnrel.gov For example, doping with an acceptor cation on the yttrium site can create a high concentration of extrinsic oxygen vacancies, which can then serve as the primary vehicles for oxygen ion transport. nasa.gov Kinetic Monte Carlo simulations have shown that if a large number of extrinsic vacancies are present, the oxygen diffusivity in Y₂Si₂O₇ could be orders of magnitude larger than that due to intrinsic vacancies alone. nasa.gov The pathways for this diffusion are often through channels within the crystal structure, and the openness of these channels can also influence the ease of interstitial diffusion. nasa.govresearchgate.net

Diyttrium Disilicate in Advanced Material Systems Research

Research on Diyttrium Disilicate as a Constituent in Ceramic Matrix Composites (CMCs)

This compound is being explored as a potential matrix material or as a fiber-matrix interphase in silicon carbide (SiC) based CMCs. dtic.milresearchgate.net Its thermochemical compatibility with SiC and a similar coefficient of thermal expansion (CTE) of approximately 4x10⁻⁶°C⁻¹ make it an attractive candidate. dtic.mil The γ-polymorph of Y₂Si₂O₇ is particularly noted for its potential as an oxidation-resistant alternative to traditional carbon or boron nitride interphases, which can be performance-limiting in many CMC applications. researchgate.net

Studies on Interfacial Compatibility and Engineering in this compound-Based CMCs

Research into ytterbium disilicate (Yb₂Si₂O₇), a related rare-earth disilicate, provides insights that can be relevant to Y₂Si₂O₇ systems. Studies on SiC fiber/Yb₂Si₂O₇ model composites have demonstrated the creation of a weak interface with debond energies ranging from 0.4 to 1.8 J/m² and sliding stresses of 7.6 to 17.5 MPa, which are comparable to weak PyC- or BN-fiber interfaces. d-nb.info This suggests that by controlling processing parameters, it is possible to engineer the interface in disilicate-based CMCs to achieve the desired mechanical fuse mechanism. d-nb.info

The CTE mismatch between different polymorphs of Y₂Si₂O₇ and the SiC fiber also plays a significant role in interfacial stress. The α polymorph has a higher CTE (~8 x 10⁻⁶/°C) compared to the β and γ phases (~4 x 10⁻⁶/°C). dtic.mil This difference can lead to radial compressive stress on the fiber during cooling from processing temperatures, affecting the interfacial sliding stress. dtic.mil

Investigation of Reaction Layer Formation and Stability in this compound Systems

The chemical stability and the nature of any reaction layers formed at the interface between this compound and other components of the CMC are crucial for long-term performance at high temperatures. Y₂Si₂O₇ is known to be thermochemically compatible with SiC and silica (B1680970) (SiO₂). dtic.mil

When Y₂SiO₅ coatings are applied to SiC-coated C/C composites, oxidation of the SiC to SiO₂ can occur, which then reacts with the Y₂SiO₅ to form a Y₂Si₂O₇ interphase. dlr.de However, the presence of a residual amorphous SiO₂ interphase can be problematic due to the potential for cristobalite formation and subsequent spallation. dlr.de In all-oxide CMCs, such as those with an Al₂O₃ matrix, Y₂SiO₅ is thermodynamically unstable at the interface and can react to form a Y₂Si₂O₇/YAG (yttrium aluminum garnet) double layer. dlr.de

Research on this compound for Environmental Barrier Coatings (EBCs)

This compound is a leading candidate material for the topcoat of EBCs, which are essential for protecting SiC-based CMCs from degradation in the harsh environments of gas turbine engines. nasa.govresearchgate.net These environments are characterized by high temperatures, water vapor, and the potential for molten silicate (B1173343) deposits (CMAS). nasa.govd-nb.info Y₂Si₂O₇ is favored due to its CTE being similar to that of SiC CMCs, which helps prevent cracking and spallation during thermal cycling. nasa.gov

Studies on Degradation Resistance Mechanisms in Harsh Environments

A primary failure mechanism for EBCs is the reaction with molten calcia-magnesia-alumina-silicates (CMAS) ingested by the engine. nasa.govd-nb.info Research has shown that Y₂Si₂O₇ coatings can be susceptible to dissolution by molten CMAS. ucsb.edu This dissolution leads to the precipitation of an apatite phase, nominally Ca₂Y₈(SiO₄)₆O₂, and can consume a significant portion of the coating thickness in a relatively short time. ucsb.edu Thermodynamic calculations are being used to understand and predict the driving forces for this conversion from Y₂Si₂O₇ to apatite, which could aid in predicting degradation based on temperature and deposit composition. ucsb.edu

Another significant degradation mechanism is water vapor-induced volatility. nasa.gov Rare-earth silicates, including Y₂Si₂O₇, are investigated for their resistance to this form of corrosion. ubc.ca The stability of the coating in the presence of steam is a critical factor for the long-term durability of the EBC system. d-nb.info

The table below summarizes the interaction of Y₂Si₂O₇ with CMAS under different conditions.

TemperatureExposure TimeObservation
1300 °C24 hoursMajority of a ~275 µm thick coating consumed by reaction with CMFAS, forming an apatite phase. ucsb.edu
1500 °C5 hoursSurface microstructure shows significant reaction with CMAS, forming apatite grains. nasa.gov
1300 °C-Apatite grains of similar shape to those at 1500°C are formed, with some un-reacted glass phase CMAS present. nasa.gov

Processing Strategies and Microstructure Control for this compound EBCs

The performance of Y₂Si₂O₇ EBCs is highly dependent on their microstructure, which is in turn controlled by the processing method. Various techniques are employed to fabricate these coatings, each with its own advantages and challenges.

Atmospheric Plasma Spraying (APS): A widely used method that can produce coatings with varying levels of porosity and phase composition depending on the spray parameters. mdpi.comscirp.org

Sol-Gel Dip-Coating: A cost-effective and industrially applicable route for applying thin, multi-layered, and crack-free Y₂Si₂O₇ coatings. ubc.ca By controlling parameters like sol aging and withdrawal speed, the thickness and microstructure can be tailored. ubc.ca

Spark Plasma Sintering (SPS): This technique can be used to achieve dense, fine-grained coatings, which can reduce oxygen permeability.

RF Magnetron Sputtering: This method produces as-deposited Y₂Si₂O₇ coatings that are X-ray amorphous, homogeneous, and largely free of cracks and macropores. dlr.de Annealing is required to induce crystallization. dlr.de

The table below outlines different processing strategies and their impact on the microstructure of Y₂Si₂O₇ EBCs.

Processing MethodKey ParametersResulting Microstructure
Sol-Gel Dip-CoatingSol aging conditions, withdrawal speedCrack-free, multi-layer coatings with controlled thickness (~1 µm per layer). ubc.ca
Atmospheric Plasma Spraying (APS)Torch power, powder feed rateCan result in microcracks and holes in the as-sprayed condition, which can be reduced by isothermal aging. researchgate.net
Spark Plasma Sintering (SPS)Sintering pressure (100–500 MPa)Can produce dense coatings (>95%) with small grains (<5 µm).

Computational Design of High-Entropy Diyttrium Disilicates for Enhanced Performance

High-entropy ceramics, including high-entropy disilicates, represent a novel approach to designing EBCs with superior properties. researchgate.netresearchgate.net By incorporating multiple rare-earth elements into the disilicate structure, it is possible to induce significant lattice distortion. researchgate.net This distortion enhances phonon scattering, which in turn leads to a reduction in thermal conductivity. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and machine learning, are being employed to accelerate the design and property prediction of these complex materials. nasa.gov These tools can predict thermodynamic and thermomechanical properties with near-DFT accuracy but at a much lower computational cost. nasa.gov This computational approach allows for the high-throughput screening of a vast compositional space to identify promising high-entropy disilicate candidates with optimized performance for EBC applications. researchgate.netresearchgate.net The goal is to create coatings with lower thermal conductivity, improved phase stability, and enhanced resistance to CMAS corrosion. researchgate.net

Investigations of this compound in Nuclear Materials Science Contexts

This compound (Y₂Si₂O₇) is a subject of investigation in nuclear materials science, primarily due to its potential role in advanced ceramic composites and waste forms. Research in this area examines the material's response to radiation environments, which is critical for predicting its long-term stability and performance in applications such as nuclear reactors or for the immobilization of nuclear waste.

Radiation Damage Accumulation and Recovery Studies

The study of radiation damage in materials is essential for assessing their durability in nuclear applications. Investigations into this compound focus on how defects are created, accumulate, and potentially anneal under various forms of irradiation.

Research on SiO₂–Al₂O₃–Y₂O₃ (SAY) glass-ceramics has provided insights into the radiation response of the this compound phase. In studies involving irradiation with 5.5 MeV ⁴He⁺ ions, the this compound (Y₂Si₂O₇) grains within the glass-ceramic were analyzed. A significant observation was the formation of a high density of helium (He) bubbles, with diameters reaching up to 25 nm, within the Y₂Si₂O₇ grains. This accumulation of gas atoms is a primary radiation damage effect that can lead to swelling, embrittlement, and the degradation of mechanical properties. Despite the formation of these bubbles, the studies noted that no amorphization (loss of crystalline structure) of the Y₂Si₂O₇ grains was observed even after significant ion fluence. This suggests a degree of structural resilience to the ion irradiation.

The general process of radiation damage involves the displacement of atoms from their lattice sites, creating vacancies and interstitials, collectively known as Frenkel pairs. researchgate.net While many of these initial defects recombine, a small fraction can survive and aggregate to form more complex defects like dislocation loops and voids (or bubbles if filled with gas). researchgate.net The accumulation of such damage can lead to macroscopic changes in the material, including swelling and embrittlement. mdpi.com Studies on other ceramic materials under irradiation show that an increase in crystal structure deformation due to swelling can lead to a decrease in the strength of the near-surface layer. mdpi.com

Research on Transmutation Effects and Material Response

In a fusion reactor environment, materials are subjected to high-energy neutrons which can cause not only atomic displacements but also nuclear transmutation reactions. These reactions can alter the chemical composition of the material by converting constituent atoms into different elements or isotopes, including gaseous species like helium and hydrogen. The low solubility of these gases in the crystal lattice leads to their accumulation at defects, grain boundaries, and dislocations, which can result in material swelling or embrittlement.

While the direct study of transmutation effects specifically within pure this compound is not extensively detailed in the provided sources, the behavior of Y₂Si₂O₇ within the SAY glass-ceramic under He⁺ ion irradiation serves as a proxy for understanding the effects of gas atom implantation, a key consequence of transmutation. The observation of He-bubble formation in Y₂Si₂O₇ grains highlights the material's response to the presence of insoluble gas atoms. This is a critical consideration, as the buildup of internal pressure from such bubbles can compromise the structural integrity of the material over its service lifetime in a reactor.

Research on this compound in Optical and Luminescent Materials

This compound is widely studied as a host material for phosphors and scintillators. Its stable crystal structure and ability to accommodate various dopant ions make it a versatile platform for developing materials that emit light upon stimulation by UV or high-energy radiation.

Spectroscopic Investigations of Electronic Transitions and Energy Transfer Mechanisms in Doped this compound

The luminescent properties of this compound are realized by doping the host lattice with activator ions, typically rare-earth elements. Spectroscopic studies are crucial for understanding the electronic transitions and energy transfer processes that govern the light emission.

Cerium (Ce³⁺) Doped Y₂Si₂O₇: Ce-doped Y₂Si₂O₇ is a well-studied scintillator. It exhibits an intense, broad emission band typically peaking around 390 nm, which is attributed to the fast 5d→4f electronic transition of the Ce³⁺ ion. researchgate.net The decay time for this emission is rapid, on the order of 20–31 ns. researchgate.net Research has shown that under γ-ray irradiation (¹³⁷Cs, 662 keV), a 2.0% Ce-doped Y₂Si₂O₇ crystal can achieve a high scintillation light yield of up to 17,200 photons/MeV. researchgate.net

Europium (Eu²⁺/Eu³⁺) Doped Y₂Si₂O₇: When doped with europium, Y₂Si₂O₇ can exhibit luminescence from both Eu²⁺ and Eu³⁺ ions. researchgate.net The Eu³⁺ ion shows sharp emission peaks corresponding to its f-f transitions, while the Eu²⁺ ion produces a broad emission band due to its d-f transition. researchgate.netresearchgate.net In some preparations, a combination of a broad band from Eu²⁺ (spanning approximately 380–650 nm) and the characteristic red emission from Eu³⁺ can result in white light emission. researchgate.net The excitation spectrum for Eu³⁺ emission typically shows a broad charge transfer band around 248 nm, related to the transfer of an electron from an oxygen 2p orbital to an empty 4f orbital of the Eu³⁺ ion. researchgate.net

Terbium (Tb³⁺) and Dysprosium (Dy³⁺) Doped Y₂Si₂O₇: Tb³⁺-doped Y₂Si₂O₇ is known for its green luminescence, while Dy³⁺-doping can produce phosphors suitable for white light applications. researchgate.net In Tb-doped Y₂Si₂O₇, the scintillation decay times are significantly longer, in the range of 1.35–3.21 ms. For Dy³⁺-doped Y₂Si₂O₇, intense emission peaks are observed, with the optimal concentration of Dy³⁺ found to be around 5 mol%. researchgate.net

Energy Transfer: Co-doping Y₂Si₂O₇ with multiple rare-earth ions allows for energy transfer between them, which can be used to tune the emission color and enhance efficiency. For instance, in Ce³⁺ and Tb³⁺ co-doped systems, energy transfer from Ce³⁺ to Tb³⁺ has been studied. dergipark.org.tr Similarly, co-doping with Tb³⁺ can enhance the green component in Eu-doped phosphors, leading to a well-balanced white light. researchgate.net

DopantExcitation/IrradiationEmission Peak(s)Decay TimeLight Yield (ph/MeV)Reference
Ce³⁺ (2.0%) ¹³⁷Cs γ-ray (662 keV)~390 nm26-31 ns17,200 researchgate.net
Eu²⁺/Eu³⁺ -380-650 nm (Eu²⁺), Red peaks (Eu³⁺)-- researchgate.net
Tb³⁺ X-rayGreen emission1.35-3.21 ms95,600 (in GPS host)
Dy³⁺ (5 mol%) 352 nm571 nm (most intense)-- researchgate.net

Host Lattice Engineering for Optimized Luminescent Performance

Optimizing the luminescent output of this compound phosphors often involves precise engineering of the host crystal lattice. This can be achieved through several strategies, including compositional modification and control of the material's crystalline phase.

Crystalline Phase Control: this compound is known to exist in several different crystal structures (polymorphs), with the triclinic α-Y₂Si₂O₇ and monoclinic β-Y₂Si₂O₇ phases being prominent. dergipark.org.trresearchgate.net The synthesis temperature plays a crucial role in determining which phase is formed; for example, sol-gel synthesis can yield the α-phase at 1050 °C and the β-phase at 1450 °C. dergipark.org.trresearchgate.net The specific crystalline phase has a significant impact on the luminescent properties because it dictates the local symmetry of the sites where the dopant ions are located. researchgate.net This, in turn, influences the splitting of the electronic energy levels of the dopant ions and the probabilities of radiative transitions. researchgate.net The low symmetry of the cation sites in Y₂Si₂O₇ splits the energy levels of dopant ions like Er³⁺, affecting the shape and number of components in the emission spectrum. researchgate.net Therefore, controlling the synthesis conditions to selectively produce a specific polymorph is a key strategy for engineering the desired luminescent performance.

Engineering StrategySystemEffectFindingReference
Compositional Modification (Y,Gd)₂Si₂O₇:CeLight Yield EnhancementIncreased light yield to 21,200 ph/MeV researchgate.net
Compositional Modification Y₂Si₂O₇:Eu,TbColor TuningAchieved white light with CRI of 85 and QE of 71% researchgate.net
Crystalline Phase Control Er³⁺:Y₂Si₂O₇Spectral Shape ControlPolymorph type (α or β) alters the Stark level splitting and emission spectrum. researchgate.net

Conclusions and Future Research Directions for Diyttrium Disilicate

Summary of Key Academic Research Findings and Methodological Advancements

Academic research into diyttrium disilicate (Y₂Si₂O₇) has led to significant advancements in both understanding its fundamental properties and in the methodologies for its synthesis and characterization. A primary finding is the extensive polymorphism of Y₂Si₂O₇, with α, β, γ, and δ phases being the most studied. nasa.gov The synthesis temperature and method have been identified as critical factors in determining which crystalline phase is formed. scite.ai

Methodological advancements have been diverse, moving beyond traditional solid-state reactions. researchgate.netrsc.org Novel synthesis techniques now include:

Hydrothermal Methods: Low-temperature synthesis, including pressureless hydrothermal techniques, has been developed to create various Y₂Si₂O₇ polymorphs and allow for controlled doping with rare-earth elements. scite.airesearchgate.net

Sol-Gel Processes: This wet-chemical route is utilized to produce nanosized this compound powders, particularly for applications in phosphors and scintillators. researchgate.netresearchgate.net

Preceramic Polymer Pyrolysis: A novel method involves using silicone resins filled with yttria (Y₂O₃) nanoparticles, which can be pyrolyzed at relatively low temperatures (1000–1400 °C) to form this compound, suitable for creating dense coatings. researchgate.net

Spark Plasma Sintering (SPS): This technique has been effectively used to synthesize dense pellets of specific Y₂Si₂O₇ phases (amorphous, α, β, and γ) for comparative studies, such as chemical durability tests. rsc.orgnih.gov

Key research findings have highlighted the material's potential in several high-technology fields. As a host matrix for phosphors, doping Y₂Si₂O₇ with elements like dysprosium (Dy), europium (Eu), and terbium (Tb) induces strong luminescence. scite.aicolab.ws Notably, the β-phase doped with dysprosium has demonstrated a luminescence efficiency that is approximately 40% of commercial Eu-Y₂O₃ phosphors. scite.ai

In the aerospace sector, Y₂Si₂O₇ is a leading candidate for Environmental Barrier Coatings (EBCs) on silicon carbide (SiC)-based ceramic matrix composites (CMCs). nasa.gov This is due to its coefficient of thermal expansion (CTE), which closely matches that of the SiC substrate, reducing the risk of cracking during thermal cycling. nasa.gov Research has also focused on its chemical durability, revealing that the γ-phase exhibits the highest resistance to leaching in acidic environments, while the amorphous form develops a passivating silicon dioxide (SiO₂) surface layer. rsc.orgnih.gov

The table below summarizes the key synthesis methods and their significant outcomes for this compound.

Synthesis MethodKey Outcome/AdvantageRelevant PolymorphsReference(s)
Hydrothermal Allows for controlled, low-temperature synthesis and doping.Y, α, β, γ scite.airesearchgate.net
Sol-Gel Produces nanosized powders for luminescence applications.α, β researchgate.netresearchgate.net
Preceramic Polymers Enables formation of dense coatings at lower temperatures.Y-disilicate researchgate.net
Spark Plasma Sintering Creates dense, phase-specific pellets for property testing.Amorphous, α, β, γ rsc.orgnih.gov

Identification of Unresolved Research Challenges and Knowledge Gaps

Despite progress, several challenges and knowledge gaps impede the full realization of this compound's potential. A significant gap is the lack of comprehensive thermodynamic data for its various polymorphs and related compounds like yttrium monosilicate (Y₂SiO₅). rutgers.edu This absence hinders the accurate modeling and prediction of phase stability and reaction kinetics, which are crucial for designing long-lasting components. rutgers.edu

In the context of EBCs, the primary challenge is the material's degradation in the harsh environments of gas turbine engines. The interaction with molten calcium-magnesium-alumino-silicate (CMAS) deposits is a major concern. researchgate.net Research shows that Y₂Si₂O₇ coatings can dissolve in CMAS, leading to the precipitation of less desirable apatite phases, which can consume the coating and lead to failure. researchgate.net Understanding and mitigating this dissolution-precipitation mechanism remains a critical hurdle.

Further challenges include:

Synthesis Control: Achieving consistent, large-scale production of phase-pure, nanocrystalline Y₂Si₂O₇ with controlled particle morphology is difficult. researchgate.net This is essential for applications like transparent ceramic scintillators where grain boundaries and impurities can degrade performance.

Spectroscopic Characterization: The definitive assignment of vibrational modes (e.g., in Raman spectra) for each polymorph is often ambiguous and requires complex computational support, complicating phase identification and quality control. researchgate.net

Long-Term Stability: While short-term tests are promising, the long-term performance and durability of Y₂Si₂O₇ EBCs under simultaneous thermal cycling, steam, and CMAS attack are not fully understood. researchgate.netmdpi.com

Anisotropic Properties: Recent studies have revealed that corrosion and leaching rates can be dependent on the crystallographic orientation of the grains on the material's surface. rsc.orgnih.gov This anisotropy is not yet fully characterized or controlled, adding a layer of complexity to predicting material lifetime.

The table below outlines the major research challenges associated with this compound.

Research AreaUnresolved Challenge or Knowledge GapImplicationReference(s)
Thermodynamics Lack of fundamental thermodynamic data for Y₂Si₂O₇ polymorphs.Limits predictive modeling of phase stability and reactions. rutgers.edu
EBC Performance Degradation and dissolution by molten CMAS deposits.Reduces coating lifetime in engine environments. researchgate.net
Materials Processing Difficulty in producing phase-pure nanocrystalline powders with controlled morphology.Hinders development of high-performance optics and scintillators. researchgate.net
Chemical Durability Influence of grain orientation on corrosion mechanisms.Complicates lifetime prediction and material design. rsc.orgnih.gov

Emerging Research Frontiers and Potential Avenues for this compound Science

The future of this compound research is moving towards more sophisticated applications and a deeper, computationally-driven understanding of its properties.

One of the most promising frontiers is the use of advanced computational modeling . The implementation of machine learning-based methods, such as Deep Neural Network (DNP) potentials, allows for the accurate prediction of properties like thermal expansion and heat capacity for different crystal phases. nasa.gov These calculations are often too computationally expensive for traditional methods like Density Functional Theory (DFT), and their use can accelerate the discovery and optimization of new EBC materials. nasa.gov

Another emerging area is its potential use in biomedical applications , specifically for in-situ radiotherapy. Research is exploring hydrated yttrium-containing silicate (B1173343) glasses as vectors for radionuclides like Yttrium-90 (⁹⁰Y). The key research avenue here is to understand and control the relationship between the glass structure, water content, and chemical durability to ensure that the radioactive isotope remains safely encapsulated until it has decayed.

Future research will also likely focus on:

Advanced EBC Architectures: Moving beyond single-layer coatings to design multi-layer systems that combine Y₂Si₂O₇ with other rare-earth silicates (e.g., Y₂SiO₅) or functional materials. researchgate.netmdpi.com Such systems aim to create a gradient of properties, optimizing for CTE matching at the substrate interface while maximizing environmental resistance at the surface.

Novel Processing and Structures: Exploring innovative synthesis routes like biotemplating, which uses natural structures like a Luffa Cylindrica sponge as a template to create porous ceramic burners with controlled microstructures. researchgate.net

Interface Science: A deeper investigation into the interfacial reactions between Y₂Si₂O₇ films and semiconductor substrates like silicon. rutgers.edu Understanding and controlling the formation of the silicate layer at the nanoscale is critical for its potential use in future electronic devices.

High-Performance Scintillators: Overcoming the challenges of producing large, transparent single crystals by developing nanocrystalline ceramic Y₂Si₂O₇. researchgate.net These materials could offer a cost-effective and robust alternative for radiation detection applications.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for achieving phase-pure Diyttrium disilicate (Y₂Si₂O₇), and how can experimental reproducibility be ensured?

  • Methodological Answer : Phase-pure Y₂Si₂O₇ can be synthesized via solid-state reaction by calcining stoichiometric mixtures of Y₂O₃ and SiO₂ at temperatures between 1400–1600°C under controlled atmospheres (e.g., argon or air). To ensure reproducibility, document precursor purity, heating/cooling rates, and furnace calibration. Post-synthesis characterization using X-ray diffraction (XRD) and Raman spectroscopy is critical to confirm phase purity and crystallinity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

  • Methodological Answer : XRD is essential for determining crystal structure (e.g., monoclinic vs. orthorhombic phases). Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify Si-O-Y vibrational modes. For nanoscale defects, use high-resolution transmission electron microscopy (HR-TEM) coupled with electron energy loss spectroscopy (EELS) to map elemental distribution .

Q. How can researchers validate the thermal stability of this compound in high-temperature applications?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Compare results with thermodynamic simulations (e.g., CALPHAD) to predict phase transitions. Replicate experiments across multiple batches to account for variability in raw materials .

Advanced Research Questions

Q. What experimental designs are suitable for analyzing the impact of crystallographic defects on the ionic conductivity of this compound?

  • Methodological Answer : Introduce controlled defects (e.g., oxygen vacancies via doping with lower-valent cations) and measure conductivity using impedance spectroscopy. Correlate defect density with activation energy calculations. Use atomistic simulations (e.g., density functional theory) to model defect migration pathways .

Q. How can discrepancies in reported mechanical properties (e.g., hardness, fracture toughness) of this compound be resolved?

  • Methodological Answer : Perform nanoindentation tests under standardized conditions (ISO 14577) to minimize instrumental bias. Compare results across studies by normalizing data to grain size (via SEM) and porosity (via Archimedes’ method). Conduct meta-analyses to identify outliers and systemic errors .

Q. What methodologies address contradictions in the catalytic activity of Y₂Si₂O₇ for CO₂ reduction reactions?

  • Methodological Answer : Control surface area (via BET analysis) and active site density (via X-ray photoelectron spectroscopy) to isolate material-specific effects. Use isotopic labeling (e.g., ¹³CO₂) in kinetic studies to distinguish reaction pathways. Replicate experiments with in situ XRD to monitor structural stability during catalysis .

Q. How do interfacial reactions between this compound and molten alloys affect its performance in refractory applications?

  • Methodological Answer : Design crucible tests with molten metals (e.g., Al or Ti alloys) at 1200–1500°C. Post-test, analyze cross-sections using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to map elemental diffusion. Compare results with thermodynamic databases to predict reactivity .

Methodological Guidelines

  • Data Contradiction Analysis : Use systematic reviews to aggregate findings, then apply statistical tools (e.g., ANOVA) to identify variables (e.g., synthesis method, testing conditions) causing discrepancies .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw datasets, calibration protocols, and error margins alongside research .
  • Ethical Considerations : Disclose conflicts of interest (e.g., funding sources) and ensure safety compliance (e.g., handling high-temperature furnaces, toxic precursors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.